

Technical Synthesis Guide: 3-Bromo-5-nitrobenzoic Acid

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Compound of Interest

Compound Name:	3-Bromo-5-nitrobenzoic acid
CAS No.:	6307-83-1
Cat. No.:	B1267607

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CAS: 6316-07-0 | Molecular Formula: C₇H₄BrNO₄ | MW: 246.02 g/mol

Executive Summary & Strategic Value

This guide details the high-fidelity synthesis of **3-Bromo-5-nitrobenzoic acid**, a critical bifunctional building block in medicinal chemistry. Its strategic value lies in its 1,3,5-substitution pattern, which provides three distinct orthogonal handles for diversification:

- Carboxylic Acid (C1): Amide coupling/esterification.
- Nitro Group (C5): Precursor to anilines for heterocycle formation.[1]
- Bromide (C3): Excellent leaving group for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.

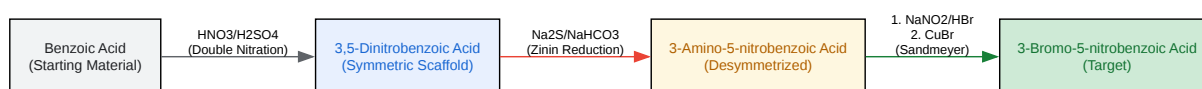
Achieving this specific regiochemistry via direct electrophilic aromatic substitution is kinetically unfavorable due to the synergistic deactivation of the ring. Therefore, this guide advocates for the Desymmetrization Route via the partial reduction of 3,5-dinitrobenzoic acid, followed by a Sandmeyer transformation.

Retrosynthetic Analysis & Pathway Selection

Direct bromination of 3-nitrobenzoic acid is chemically inefficient. Both the nitro and carboxyl groups are strong meta-directors, theoretically directing the incoming halogen to the 5-position. However, the ring is so electron-deficient that electrophilic attack requires forcing conditions, often leading to poor yields and significant impurities.

The Validated Pathway: We utilize 3,5-Dinitrobenzoic acid as the starting scaffold.[2] The symmetry of this molecule allows for a high-yield "desymmetrization" via the Zinin Reduction, converting only one nitro group to an amine. This amine is then converted to a bromide via the Sandmeyer reaction.

Synthetic Pathway Visualization



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Caption: Fig 1. The desymmetrization strategy avoids the kinetic traps of direct halogenation on deactivated rings.

Detailed Experimental Protocol

Stage 1: Preparation of 3,5-Dinitrobenzoic Acid

Note: This compound is commercially available. If synthesizing de novo from benzoic acid, extreme caution is required due to the use of fuming nitric acid.

Reference Standard: Organic Syntheses, Coll.[3] Vol. 3, p.337 (1955).

Stage 2: Selective Zinin Reduction

Objective: Selectively reduce one nitro group to an amine while leaving the second nitro group and the carboxylic acid intact. Mechanism: Nucleophilic attack of sulfide on the nitro group oxygen, followed by dehydration.

Reagent	Equiv.[4]	Role
3,5-Dinitrobenzoic Acid	1.0	Substrate
Sodium Sulfide (Na ₂ S[5]·9H ₂ O)	1.5 - 2.0	Reducing Agent
Methanol/Water	Solvent	Reaction Medium
Sodium Bicarbonate	Buffer	pH Control (Critical)

Protocol:

- Dissolution: Dissolve 0.1 mol of 3,5-dinitrobenzoic acid in 100 mL methanol and 50 mL water containing sufficient ammonia or bicarbonate to form the soluble salt.
- Addition: Heat the solution to a gentle reflux (approx. 60-65°C).
- Reduction: Dropwise add a solution of Sodium Sulfide (Na₂S·9H₂O) in water over 30-60 minutes.
 - Critical Control Point: The reaction is exothermic. Maintain reflux but avoid runaway boiling. The color will shift from pale yellow to deep red/orange (formation of azo/azoxy intermediates) and finally to the dark color of the amine.
- Workup:
 - Evaporate methanol under reduced pressure.
 - Dilute the aqueous residue with water.[3]
 - Acidify carefully with Glacial Acetic Acid to pH ~4-5. The 3-amino-5-nitrobenzoic acid will precipitate.
 - Note: Strong mineral acid (HCl) may redissolve the product as the hydrochloride salt.
- Purification: Recrystallize from water or ethanol.
 - Target Yield: 60-75%

- Appearance: Yellow to orange needles.[5]

Stage 3: The Sandmeyer Transformation (Bromination)

Objective: Convert the amino group to a diazonium salt, then displace with bromide.

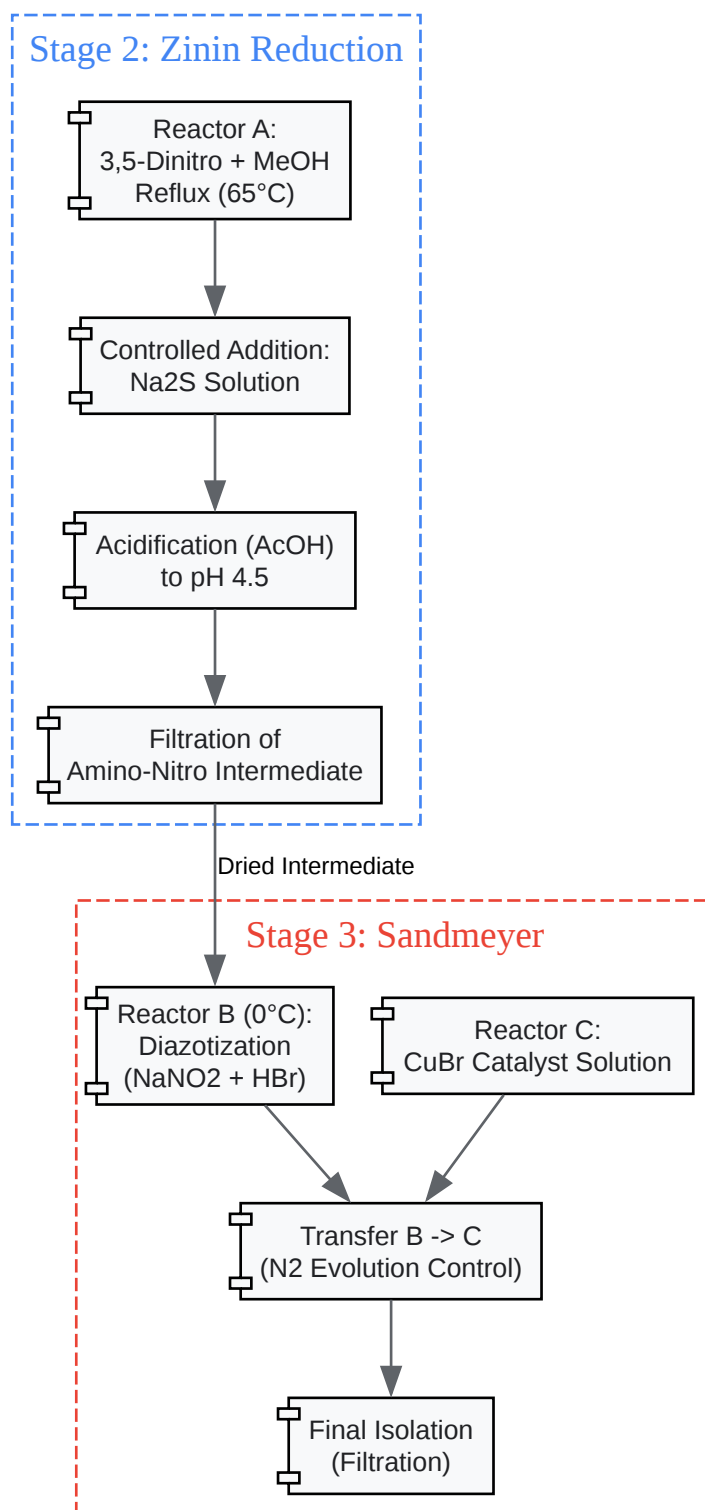
Reagent	Equiv.[4]	Role
3-Amino-5-nitrobenzoic Acid	1.0	Substrate
Sodium Nitrite (NaNO ₂)	1.1	Diazotization Agent
HBr (48% aq)	Excess	Acid/Halogen Source
Cu(I)Br (Cuprous Bromide)	1.2	Catalyst

Protocol:

- Diazotization:
 - Suspend the amine (0.05 mol) in 48% Hydrobromic Acid (HBr). Cool the mixture to 0–5°C in an ice/salt bath.
 - Add a solution of Sodium Nitrite (NaNO₂) in water dropwise.
 - Observation: The solid amine should dissolve/react to form a clear(er) solution of the diazonium salt. Maintain temp < 5°C to prevent decomposition to the phenol.
- Sandmeyer Displacement:
 - In a separate vessel, prepare a solution of CuBr in HBr.
 - Slowly add the cold diazonium solution to the CuBr solution while stirring vigorously.
 - Safety: Nitrogen gas (N₂) will evolve rapidly. Ensure adequate venting.
- Heating: Once addition is complete, warm the mixture to 80°C for 1 hour to ensure complete displacement.

- Isolation:
 - Cool to room temperature.[2][3]
 - Dilute with water.[3] The product, **3-bromo-5-nitrobenzoic acid**, will precipitate as a solid.
 - Filter and wash with cold water.[6]
- Purification: Recrystallize from Ethanol/Water (1:1).

Process Workflow & Logic



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Caption: Fig 2. Operational workflow emphasizing the separation of the diazotization and displacement steps to manage exotherms.

Analytical Specifications (QC)

For drug development applications, the following specifications are standard:

Test	Method	Acceptance Criteria
Appearance	Visual	White to light yellow crystalline powder
Assay	HPLC (C18, MeOH/Water)	≥ 98.0%
Melting Point	Capillary	159–161°C [Ref 1]
1H NMR	DMSO-d6	δ 8.64 (t, 1H), 8.56 (t, 1H), 8.42 (t, 1H) (Approx)
Moisture	Karl Fischer	≤ 0.5%

Impurity Profile:

- 3,5-Dinitrobenzoic acid:[2][5][7] Carryover from Stage 1/2.
- 3,5-Dibromobenzoic acid:[7] Over-reaction (rare in this path).
- 3-Hydroxy-5-nitrobenzoic acid: Hydrolysis of diazonium salt (if temp > 5°C during Step 1).

Safety & E-E-A-T Considerations

- Diazonium Salts: The intermediate diazonium species is unstable.[8] Never let the reaction mixture dry out completely before the displacement step. Always keep in solution.
- HBr/Nitrites: Generates toxic NO_x and Br₂ vapors. All operations must be performed in a high-efficiency fume hood.
- Zinin Reduction: Generates H₂S gas (rotten egg smell, highly toxic) if the pH drops too low. Use a scrubber containing bleach or NaOH connected to the exhaust.

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